molecular formula C41H24O8 B13709245 5,5'-(((Diphenylmethylene)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)

5,5'-(((Diphenylmethylene)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)

Katalognummer: B13709245
Molekulargewicht: 644.6 g/mol
InChI-Schlüssel: CTCLKHBTTJFLFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethane with 4,1-phenylene bis(oxy) and isobenzofuran-1,3-dione under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme inhibition or activation, signal transduction, and cellular metabolism. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5,5 inverted exclamation mark -[[(Diphenylmethylene)bis(4,1-phenylene)]bis(oxy)]bis(isobenzofuran-1,3-dione) lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C41H24O8

Molekulargewicht

644.6 g/mol

IUPAC-Name

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-diphenylmethyl]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C41H24O8/c42-37-33-21-19-31(23-35(33)39(44)48-37)46-29-15-11-27(12-16-29)41(25-7-3-1-4-8-25,26-9-5-2-6-10-26)28-13-17-30(18-14-28)47-32-20-22-34-36(24-32)40(45)49-38(34)43/h1-24H

InChI-Schlüssel

CTCLKHBTTJFLFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC4=CC5=C(C=C4)C(=O)OC5=O)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)OC8=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.